
Phosphine oxide, diphenyl(3-methylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, diphenyl(3-methylbutyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two phenyl groups and a 3-methylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl(3-methylbutyl)- can be synthesized through the hydrophosphinylation of allylic compounds with diphenylphosphine oxide under photoirradiation. This method is advantageous as it proceeds without the need for solvents or additives, making it a metal-free and environmentally friendly process . The reaction involves the addition of diphenylphosphine oxide to allylic compounds, resulting in the formation of γ-functionalized phosphine oxides.
Industrial Production Methods
Industrial production of phosphine oxide, diphenyl(3-methylbutyl)- typically involves large-scale hydrophosphinylation reactions using optimized reaction conditions to ensure high yields and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Phosphine oxide, diphenyl(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of catalysts such as palladium or nickel.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Catalysts such as palladium acetate and Xantphos are used in deprotonative cross-coupling processes.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phosphines.
Substitution: Diarylmethyl phosphine oxides and other organophosphorus compounds.
科学的研究の応用
Phosphine oxide, diphenyl(3-methylbutyl)- has several scientific research applications:
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
作用機序
The mechanism of action of phosphine oxide, diphenyl(3-methylbutyl)- involves its interaction with molecular targets through its phosphine oxide group. The compound can form coordination complexes with metals, facilitating catalytic reactions. In photoinitiation, the compound absorbs light and undergoes a photochemical reaction, generating reactive species that initiate polymerization .
類似化合物との比較
Phosphine oxide, diphenyl(3-methylbutyl)- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Similar in structure but lacks the 3-methylbutyl group, making it less sterically hindered.
Aminophosphine oxides: Contain amino groups, providing additional sites for coordination and reactivity.
Triarylphosphine oxides: Feature three aryl groups, offering different electronic and steric properties.
Conclusion
Phosphine oxide, diphenyl(3-methylbutyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the fields of catalysis, materials science, and pharmaceuticals.
特性
CAS番号 |
46941-66-6 |
|---|---|
分子式 |
C17H21OP |
分子量 |
272.32 g/mol |
IUPAC名 |
[3-methylbutyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21OP/c1-15(2)13-14-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChIキー |
BUOOWRGRHRCBCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


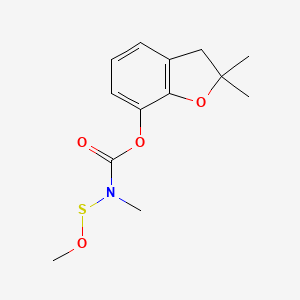

![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
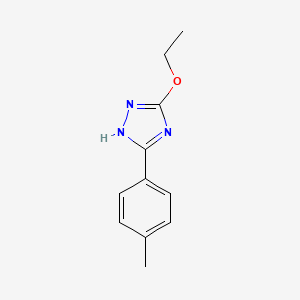
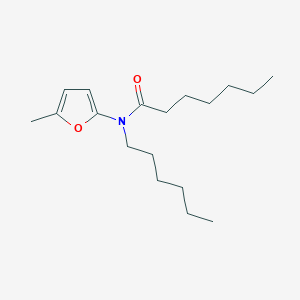

![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
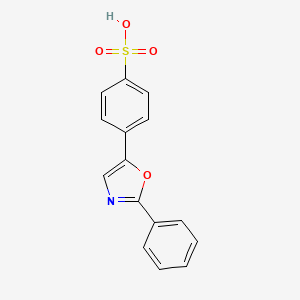
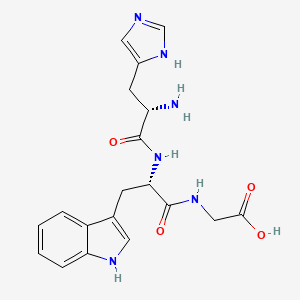
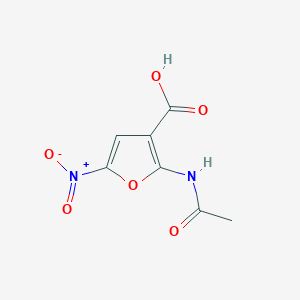
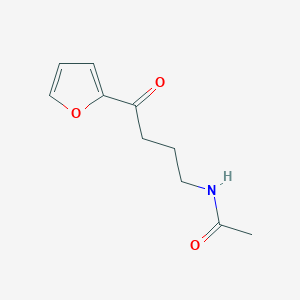
![N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B12903905.png)
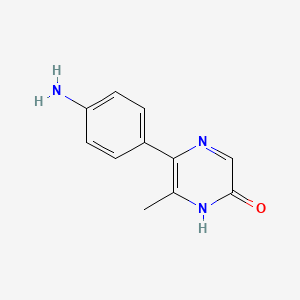
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
